

Application Notes and Protocols for γ H2AX Foci Formation Assay with M3541

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Compound of Interest

Compound Name: M3541

Cat. No.: B1193091

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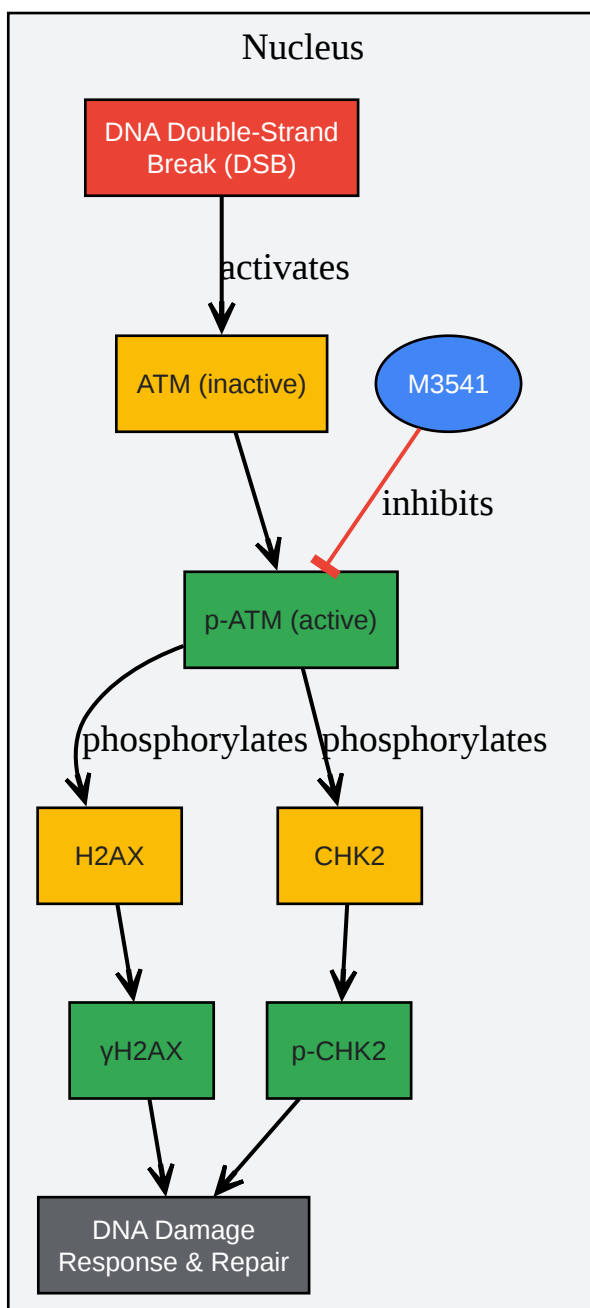
Introduction

M3541 is a potent and selective ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] With an IC₅₀ of 0.25 nM, **M3541** effectively suppresses the repair of DNA double-strand breaks (DSBs), thereby sensitizing cancer cells to DNA-damaging agents like ionizing radiation.[1][2][4] The γ H2AX foci formation assay is a sensitive method to visualize and quantify DSBs within individual cells. This document provides detailed application notes and a comprehensive protocol for utilizing the γ H2AX foci formation assay to evaluate the pharmacodynamic effects of **M3541**.

Mechanism of Action of M3541

M3541 inhibits ATM kinase activity, preventing the phosphorylation of ATM and its downstream substrates, including CHK2, KAP1, and p53.[3] This disruption of the ATM signaling cascade leads to impaired DSB repair.[3][4] In the context of the γ H2AX assay, **M3541** treatment is expected to result in a sustained presence of γ H2AX foci following the induction of DNA damage, as the repair process is inhibited.

Signaling Pathway Diagram



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Caption: **M3541** inhibits ATM activation, preventing downstream signaling and DNA repair.

Quantitative Data Summary

The following table summarizes the key quantitative data for **M3541**.

Parameter	Value	Reference
IC50 (ATM kinase)	0.25 nM	[1][2][3]
Binding Mode	ATP-competitive	[1][4]
Cellular Assay Concentration	1 μ mol/L (effective for >90% inhibition of IR-induced ATM signaling)	[4]
Selectivity	>60-fold against DNA-PK, PI3K isoforms, mTOR, and ATR	[3]

Experimental Protocol: γ H2AX Foci Formation Assay with M3541

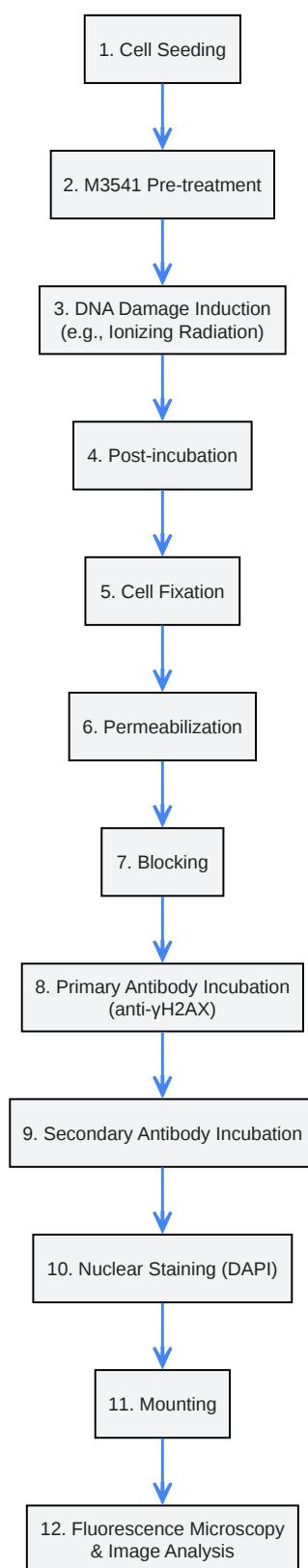
This protocol is designed for cultured cells and can be adapted for various cell lines.

Materials

- **M3541** (stock solution in DMSO)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Formaldehyde (or paraformaldehyde), 4% in PBS
- Triton X-100, 0.25% in PBS
- Blocking buffer (e.g., 5% BSA or goat serum in PBS)
- Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (e.g., mouse monoclonal)
- Secondary antibody: fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)
- DAPI (4',6-diamidino-2-phenylindole) nuclear stain

- Mounting medium
- Glass coverslips and microscope slides
- Fluorescence microscope

Experimental Workflow Diagram



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Caption: Workflow for the γ H2AX foci formation assay with **M3541**.

Procedure

- **Cell Seeding:** Seed cells onto glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere overnight.
- **M3541 Pre-treatment:** Treat cells with the desired concentration of **M3541** (e.g., 1 μ M) or vehicle control (DMSO) for 1-2 hours prior to inducing DNA damage.
- **DNA Damage Induction:** Induce DNA double-strand breaks. A common method is exposure to a specific dose of ionizing radiation (e.g., 2-5 Gy).
- **Post-incubation:** Incubate the cells for the desired time points post-damage induction (e.g., 1, 4, and 24 hours) to assess foci formation and resolution.
- **Cell Fixation:**
 - Aspirate the culture medium.
 - Gently wash the cells twice with PBS.
 - Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- **Permeabilization:**
 - Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- **Blocking:**
 - Add blocking buffer to each coverslip and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
- **Primary Antibody Incubation:**

- Dilute the anti-γH2AX primary antibody in blocking buffer according to the manufacturer's recommendations.
- Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 - Wash the coverslips three times with PBS for 5 minutes each.
 - Dilute the fluorescently-labeled secondary antibody in blocking buffer.
 - Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
- Nuclear Staining:
 - Wash the coverslips three times with PBS for 5 minutes each.
 - Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.
 - Wash twice with PBS.
- Mounting:
 - Carefully mount the coverslips onto microscope slides using a drop of mounting medium.
 - Seal the edges with clear nail polish and allow to dry.
- Fluorescence Microscopy and Image Analysis:
 - Visualize the slides using a fluorescence microscope.
 - Capture images of the DAPI (blue) and γH2AX (e.g., green) channels.
 - Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). A minimum of 50-100 cells should be counted per condition.

Expected Results

In cells treated with a DNA damaging agent, a significant increase in the number of γ H2AX foci is expected at early time points. In control cells (vehicle-treated), the number of foci should decrease over time as DSBs are repaired. In **M3541**-treated cells, the number of γ H2AX foci is expected to remain elevated even at later time points, indicating an inhibition of DSB repair.

Troubleshooting

Problem	Possible Cause	Solution
High Background Staining	Inadequate blocking, insufficient washing, or high antibody concentration.	Increase blocking time, ensure thorough washing, and optimize antibody dilutions.
Weak or No Signal	Inactive antibodies, insufficient permeabilization, or low levels of DNA damage.	Use fresh antibodies, ensure permeabilization step is effective, and confirm DNA damage induction.
Foci are Difficult to Distinguish	Overlapping cells or poor image resolution.	Seed cells at a lower density and use a high-magnification objective for imaging.
Variable Results	Inconsistent cell health, treatment times, or staining procedure.	Standardize all experimental parameters and ensure consistent cell culture conditions.

Conclusion

The γ H2AX foci formation assay is a powerful tool to investigate the cellular effects of the ATM inhibitor **M3541**. By quantifying the persistence of DNA double-strand breaks, researchers can effectively assess the pharmacodynamic properties of **M3541** and its potential as a sensitizer to DNA-damaging cancer therapies. Careful optimization of the protocol and consistent experimental execution are crucial for obtaining reliable and reproducible results.

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